1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Overview
Description
1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, carbamoylamino, dimethyl, and oxopyrrolidinyl groups
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of specialized equipment to ensure consistent quality.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or behavior. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N5O3/c1-15-21(31-25(35)29-19-9-5-17(27)6-10-19)14-22(16(2)24(15)33-13-3-4-23(33)34)32-26(36)30-20-11-7-18(28)8-12-20/h5-12,14H,3-4,13H2,1-2H3,(H2,29,31,35)(H2,30,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWUICVQKLVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl)C)N4CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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